molecular formula C39H32O15 B1640180 Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside CAS No. 121651-61-4

Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside

Cat. No.: B1640180
CAS No.: 121651-61-4
M. Wt: 740.7 g/mol
InChI Key: YXXQUJGFZPLXJV-AIBWQOBZSA-N
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Description

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a type of flavonoid known for its antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer activities .

Mechanism of Action

Target of Action

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside has been proven to have biological activities for the prevention and treatment of central nervous system (CNS) diseases . Its primary targets are the cells in the CNS, particularly the neurons .

Mode of Action

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside interacts with its targets, the neurons, by stabilizing the mitochondrial membrane and decreasing reactive oxygen species . This interaction results in neuroprotective effects .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and mitochondrial stability . By stabilizing the mitochondrial membrane and reducing reactive oxygen species, Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside can prevent neuronal damage and promote neuronal health .

Pharmacokinetics

The absorption of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside from the gastrointestinal tract into the blood and then across the blood–brain barrier (BBB) is a crucial aspect of its pharmacokinetics . The compound is found to be completely absorbed in the intestines of rats, and the absorption process follows the first-order kinetics . It can pass through the BBB with passive diffusion .

Result of Action

The molecular and cellular effects of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside’s action include the stabilization of the mitochondrial membrane and a decrease in reactive oxygen species . These effects contribute to its neuroprotective properties, making it a potential drug for the prevention and treatment of neurodegenerative diseases such as Parkinson’s disease .

Action Environment

The action, efficacy, and stability of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound’s absorption from the gastrointestinal tract and transport across the BBB can be affected by factors such as diet and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside typically involves the glycosylation of kaempferol with glucose derivatives under specific reaction conditions. The process may include the use of catalysts such as acids or enzymes to facilitate the glycosylation reaction. The reaction conditions, including temperature, pH, and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the kaempferol backbone .

Scientific Research Applications

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study flavonoid chemistry and glycosylation reactions.

    Biology: The compound is studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research has shown potential anticancer, neuroprotective, and cardioprotective effects, making it a candidate for drug development.

    Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This unique structure also contributes to its distinct biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O15/c40-23-9-1-20(2-10-23)5-15-30(45)50-19-29-33(47)35(49)38(53-31(46)16-6-21-3-11-24(41)12-4-21)39(52-29)54-37-34(48)32-27(44)17-26(43)18-28(32)51-36(37)22-7-13-25(42)14-8-22/h1-18,29,33,35,38-44,47,49H,19H2/b15-5+,16-6+/t29-,33-,35+,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXQUJGFZPLXJV-AIBWQOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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